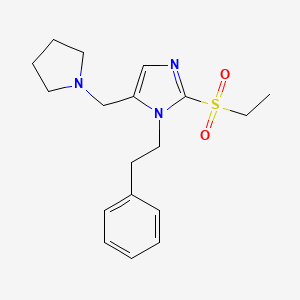
1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol, also known as DMXB-A, is a synthetic compound that has been of interest in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation in animal models.
Mecanismo De Acción
1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological processes, including synaptic plasticity, learning, and memory. Activation of the α7 nAChR has been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol has been shown to increase the release of acetylcholine and other neurotransmitters, leading to improved cognitive function and memory. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. 1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol has been shown to have a favorable safety profile in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol has several advantages for lab experiments, including its selectivity for the α7 nAChR, its neuroprotective and anti-inflammatory effects, and its favorable safety profile. However, its complex synthesis method and high cost may limit its use in some studies.
Direcciones Futuras
There are several future directions for research on 1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol, including its potential therapeutic applications in Alzheimer's disease, schizophrenia, and depression. Further studies are needed to determine the optimal dosage, administration route, and treatment duration. 1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol could also be used as a tool to study the role of the α7 nAChR in various physiological and pathological processes. Additionally, new synthetic methods could be developed to improve the yield and cost-effectiveness of 1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol.
Métodos De Síntesis
1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol can be synthesized using a multistep process involving the reaction of 3,5-dimethylphenol with 2-ethyl-1H-benzimidazole in the presence of a base, followed by the addition of propanol and an acid catalyst. The resulting product is then purified using chromatography techniques.
Propiedades
IUPAC Name |
1-(3,5-dimethylphenoxy)-3-(2-ethylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-4-20-21-18-7-5-6-8-19(18)22(20)12-16(23)13-24-17-10-14(2)9-15(3)11-17/h5-11,16,23H,4,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAMLUYPIXUYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(COC3=CC(=CC(=C3)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethylphenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethoxy)benzyl]methanamine](/img/structure/B6076784.png)
![4-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)morpholine](/img/structure/B6076792.png)
![4-bromo-N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3-methoxybenzenesulfonamide](/img/structure/B6076796.png)
![N-[4-(benzyloxy)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B6076804.png)
![N-[(3-isopropyl-5-isoxazolyl)methyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6076817.png)
![ethyl 4-[(3-cyano-6-phenylpyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B6076834.png)
![(4-fluorobenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6076841.png)
![3-(1,3-benzodioxol-5-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B6076856.png)

![(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6076876.png)
![2-(4-tert-butylphenoxy)-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6076890.png)

![(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone](/img/structure/B6076903.png)
![1-{3-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B6076915.png)